4-(3,4-difluorophenyl)-6,7-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(3,4-Difluorophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group and a tetrahydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-difluorophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with a suitable diketone under acidic conditions, followed by cyclization and reduction steps to form the tetrahydroquinolinone core. The reaction conditions often involve the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce various halogenated or nitrated compounds.
Scientific Research Applications
4-(3,4-Difluorophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3,4-difluorophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 3,4-Difluorophenyl isocyanate
- 3,4-Difluorophenylboronic acid
Uniqueness
4-(3,4-Difluorophenyl)-6,7-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15F2NO |
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Molecular Weight |
287.30 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15F2NO/c1-9-5-13-12(11-3-4-14(18)15(19)7-11)8-17(21)20-16(13)6-10(9)2/h3-7,12H,8H2,1-2H3,(H,20,21) |
InChI Key |
CNCSTIPEWOWJGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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